(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene
Overview
Description
(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene is a useful research compound. Its molecular formula is C26H27FePS and its molecular weight is 458.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Iron complexes have been widely studied for their catalytic applications, including in sulfimidation reactions and cycloisomerization processes. For instance, iron(II)-catalyzed reactions involving propargyl sulfides demonstrate the utility of iron complexes in organic synthesis, producing N-allenylsulfenimides with significant yields. This showcases the potential of iron catalysts in facilitating a variety of organic transformations (Bacci, Greenman, & Van Vranken, 2003).
Coordination Chemistry and Material Science
The coordination behavior of iron complexes with sterically protected ligands highlights their versatility in forming various structural motifs. These complexes exhibit unique properties, such as catalytic activity for enyne cycloisomerization, which is crucial in synthesizing complex organic molecules (Freytag, Ito, & Yoshifuji, 2006).
Electrochemical Sensing and Catalysis
Iron complexes have been explored as electrocatalysts and sensors. For example, reduced graphene oxide/iron(II) porphyrazine hybrids show electrocatalytic activity towards the oxidation of NADH and L-cysteine, indicating their potential in electrochemical sensing applications (Koczorowski et al., 2019).
Environmental and Green Chemistry
Iron-based catalysts are also significant in environmental chemistry, facilitating oxidation reactions with eco-friendly oxidants. This is exemplified in studies where iron complexes catalyze the oxidation of organic substrates using hydrogen peroxide or tert-butyl hydroperoxide, aligning with the principles of green chemistry (Mutlu, Semerci, & Türk, 2019).
Mechanism of Action
Mode of action
The tert-butylthio group and the diphenylphosphino group could potentially participate in various chemical reactions. For instance, the sulfur atom in the tert-butylthio group is known for its nucleophilic properties and can form covalent bonds with electrophilic carbon atoms . The phosphorus atom in the diphenylphosphino group can act as a ligand, binding to metal ions through the formation of coordinate covalent bonds .
Biochemical pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds containing sulfur and phosphorus atoms are often involved in various biochemical processes, including signal transduction, enzyme regulation, and metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown without specific studies. The presence of the tert-butylthio and diphenylphosphino groups might influence its solubility, stability, and permeability, which in turn could affect its absorption and distribution in the body .
Result of action
The molecular and cellular effects of this compound’s action are unknown without specific studies. Based on its chemical structure, it might interact with various biomolecules, potentially leading to changes in cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of the tert-butylthio and diphenylphosphino groups might be affected by the pH of the environment .
Properties
IUPAC Name |
(2-tert-butylsulfanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXLROKFOTRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FePS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746182 | |
Record name | Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503859-61-8 | |
Record name | Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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